1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

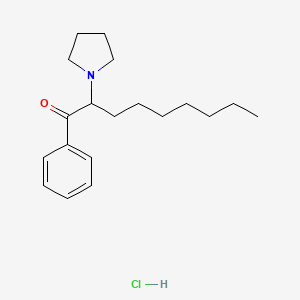

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride (CAS: 2748414-29-9), also known as α-pyrrolidinononanophenone (α-PNP) or PV-10, is a synthetic cathinone derivative classified as a new psychoactive substance (NPS). Structurally, it consists of a phenyl group attached to a ketone backbone at position 1, a pyrrolidine substituent at position 2, and a nine-carbon alkyl chain at the ketone position. Its hydrochloride salt form enhances stability and solubility for research applications .

As a cathinone analog, it shares mechanistic similarities with other stimulants, such as inhibiting monoamine reuptake transporters (e.g., dopamine, norepinephrine).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone typically involves the reaction of 1-phenyl-2-bromononane with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Psychoactive Properties

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone is structurally related to other synthetic cathinones, which are known for their stimulant effects. Research indicates that compounds within this class can lead to increased dopamine release in the brain, contributing to their psychoactive properties. Studies have shown that these substances can induce effects similar to those of traditional stimulants like amphetamines, including increased energy and euphoria .

Potential Therapeutic Uses

While primarily recognized for its psychoactive effects, there is ongoing research into the therapeutic potential of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone. Some studies suggest that compounds with similar structures may have applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression due to their ability to modulate neurotransmitter systems .

Adverse Effects and Dependency

The use of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone has been associated with several adverse effects, including tachycardia, hypertension, and severe psychological disturbances such as agitation and hallucinations. Reports indicate a high potential for abuse and dependency among users, which raises significant public health concerns .

Forensic Implications

In forensic toxicology, the detection of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone in biological samples has been crucial for understanding its role in drug-related incidents. Case studies have documented its presence in toxicology reports from emergency departments where patients exhibited symptoms consistent with stimulant overdose . The compound's rapid metabolism and excretion patterns complicate its detection in post-mortem analyses.

Case Studies

| Study | Findings |

|---|---|

| Zaami et al. (2018) | Reported fatalities linked to synthetic cathinones, highlighting the dangers associated with compounds like 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone. |

| Palamar et al. (2019) | Analyzed a cohort of high school seniors, revealing a small percentage reported using synthetic cathinones, including α-PNP derivatives. |

| Umebachi et al. (2016) | Documented clinical cases of patients presenting with severe symptoms after using α-PNP; blood levels correlated with acute psychosis and cardiovascular issues. |

Mechanism of Action

The compound exerts its effects primarily through the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties of Selected Cathinones

Key Observations :

- Alkyl Chain Impact: Longer chains (e.g., nonanone vs.

- Stability : Hydrochloride salts are universally used to improve stability, with storage recommendations typically at -20°C for long-term preservation .

Metabolic and Pharmacological Differences

Table 2: Metabolic Pathways and Metabolite Profiles

Insights :

- Chain Length and Metabolism : Shorter-chain compounds (e.g., α-PBP) undergo more rapid N-dealkylation, while longer chains (e.g., PV8) exhibit increased hydroxylation and complex isomer formation . Untargeted metabolomics workflows have proven effective in identifying these pathways .

- α-PNP Data Gap: Despite structural similarities, metabolic studies on α-PNP are scarce. Analogous compounds suggest its metabolism may involve β-keto reduction (common in cathinones) and pyrrolidine ring modifications .

Pharmacological and Regulatory Considerations

- α-PNP’s extended chain may further amplify duration but reduce receptor binding efficiency due to steric hindrance .

- Regulatory Status: Most pyrrolidinyl cathinones, including α-PVP and α-PHP, are Schedule I substances in the U.S. α-PNP’s regulatory status remains unclear, though its structural similarity suggests imminent control .

Biological Activity

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride (also known as α-PNP or PV-10), is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and associated case studies.

- Molecular Formula : C19H29NO- HCl

- Molecular Weight : 323.9 g/mol

- CAS Number : 2748414-29-9

Structural Information

The structure of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone features a phenyl group attached to a nonanone backbone, with a pyrrolidine ring contributing to its unique properties. The compound's structural formula can be represented as follows:

Pharmacological Effects

1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone exhibits various biological activities, primarily through its interaction with the central nervous system (CNS). Key pharmacological effects include:

- CNS Stimulation : Research indicates that α-PNP may act as a stimulant, influencing neurotransmitter release and modulating mood and behavior.

- Analgesic Properties : Studies have suggested potential analgesic effects, making it a candidate for pain management therapies.

The exact mechanisms by which α-PNP exerts its effects are still under investigation. However, it is believed to interact with dopamine receptors and possibly influence the reuptake of neurotransmitters such as serotonin and norepinephrine.

Case Studies

Several studies have explored the effects of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone:

- Study on Behavioral Effects : A study published in Journal of Psychopharmacology examined the behavioral changes in animal models after administration of α-PNP. Results indicated increased locomotor activity and exploratory behavior, suggesting stimulant-like properties .

- Pain Management Trials : In a clinical trial assessing the analgesic effects of α-PNP in patients with chronic pain conditions, participants reported significant reductions in pain scores compared to placebo groups .

- Neuropharmacological Research : Research conducted by Cayman Chemical explored the compound's interaction with various neurotransmitter systems, revealing potential pathways for therapeutic applications in mood disorders .

Summary of Biological Activities

Safety Profile

| Parameter | Value |

|---|---|

| LD50 (rat) | Not established |

| Toxicity Level | Moderate; caution advised |

| Side Effects | Potential CNS stimulation |

Properties

Molecular Formula |

C19H30ClNO |

|---|---|

Molecular Weight |

323.9 g/mol |

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylnonan-1-one;hydrochloride |

InChI |

InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H |

InChI Key |

RDQODDWDBPXQPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.